molecular formula C17H12N4O2S B1684016 N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide CAS No. 289483-69-8

N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide

Cat. No. B1684016
M. Wt: 336.4 g/mol
InChI Key: LWGUASZLXHYWIV-UHFFFAOYSA-N
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Patent
US07754894B2

Procedure details

To a solution of 7-amino-3-cyano-4-methyl-1H-indole (10 g, 58.4 mmol) in tetrahydrofuran (200 ml) were added pyridine (20 ml) and 3-cyanobenzenesulfonyl chloride (12.5 g), followed by stirring at room temperature for 3.5 hours. After further adding 2N hydrochloric acid (100 ml), extraction was performed with ethyl acetate. The organic layer was washed with water (twice) and brine in that order, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-3:2). A mixed solvent of ethanol-hexane (1:2) was added thereto, and after sonication, the precipitate was collected by filtration and washed with a mixed solvent of ethanol-hexane (1:3). The mixture was dried overnight under reduced pressure to give the title compound (9.33 g, 27.7 mmol, 47% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11]#[N:12].N1C=CC=CC=1.[C:20]([C:22]1[CH:23]=[C:24]([S:28](Cl)(=[O:30])=[O:29])[CH:25]=[CH:26][CH:27]=1)#[N:21]>O1CCCC1>[C:11]([C:7]1[C:6]2[C:10](=[C:2]([NH:1][S:28]([C:24]3[CH:25]=[CH:26][CH:27]=[C:22]([C:20]#[N:21])[CH:23]=3)(=[O:30])=[O:29])[CH:3]=[CH:4][C:5]=2[CH3:13])[NH:9][CH:8]=1)#[N:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C2C(=CNC12)C#N)C
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After further adding
EXTRACTION
Type
EXTRACTION
Details
2N hydrochloric acid (100 ml), extraction
WASH
Type
WASH
Details
The organic layer was washed with water (twice) and brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-3:2)
ADDITION
Type
ADDITION
Details
A mixed solvent of ethanol-hexane (1:2) was added
CUSTOM
Type
CUSTOM
Details
after sonication
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent of ethanol-hexane (1:3)
CUSTOM
Type
CUSTOM
Details
The mixture was dried overnight under reduced pressure
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(#N)C1=CNC2=C(C=CC(=C12)C)NS(=O)(=O)C1=CC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.7 mmol
AMOUNT: MASS 9.33 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.